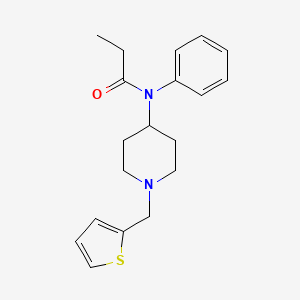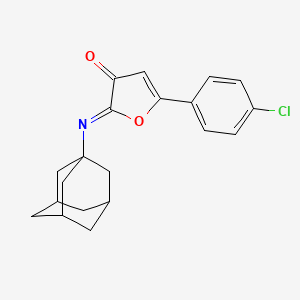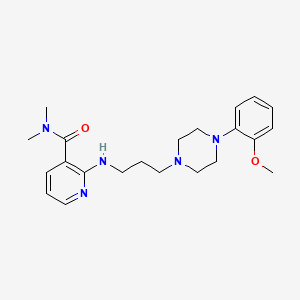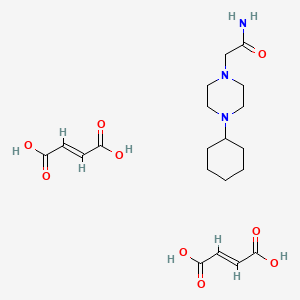
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate is a chemical compound with a molecular formula of C12H23N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in research and development settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with piperazine to yield N-Cyclohexyl-2-(1-piperazinyl)acetamide. The final step involves the reaction of this compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, such as bromoethane or chloroethane.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-2-(4-ethyl-1-piperazinyl)acetamide
- N-Cyclohexyl-2-(4-propyl-1-piperazinyl)acetamide
- N-Cyclohexyl-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-Cyclohexyl-2-(1-piperazinyl)acetamide dimaleate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Propiedades
Número CAS |
118989-90-5 |
|---|---|
Fórmula molecular |
C20H31N3O9 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(4-cyclohexylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H23N3O.2C4H4O4/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11;2*5-3(6)1-2-4(7)8/h11H,1-10H2,(H2,13,16);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
RAAVVVOPOWOSCI-LVEZLNDCSA-N |
SMILES isomérico |
C1CCC(CC1)N2CCN(CC2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCC(CC1)N2CCN(CC2)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




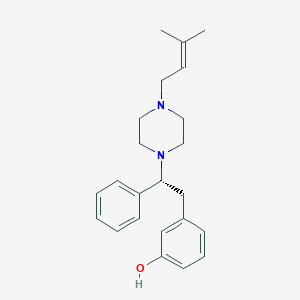
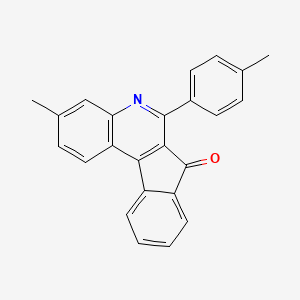

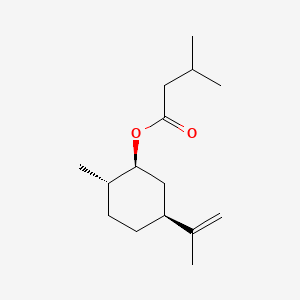
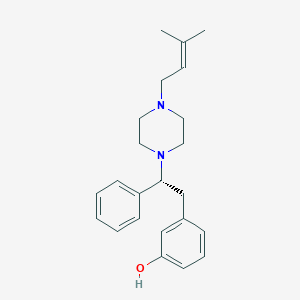

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)


